molecular formula C13H21NO3 B2490045 tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate CAS No. 2170528-51-3

tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate

Cat. No.: B2490045
CAS No.: 2170528-51-3
M. Wt: 239.315
InChI Key: ZDFLEQYTPMXBMP-UHFFFAOYSA-N
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Description

tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}carbamate: is a synthetic organic compound with the molecular formula C₁₃H₂₁NO₃.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}methylcarbamate
  • tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}oxycarbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFLEQYTPMXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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